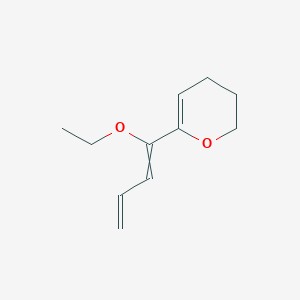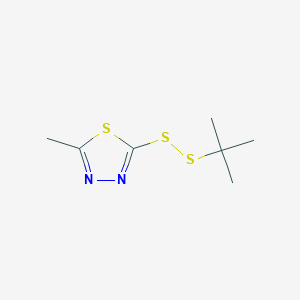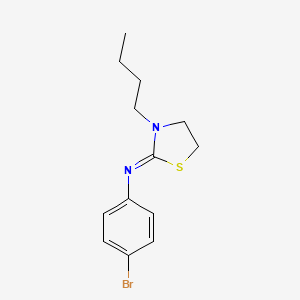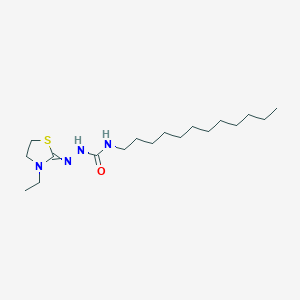![molecular formula C22H26N4O B14216446 Benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]- CAS No. 832734-62-0](/img/structure/B14216446.png)
Benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]- is a complex organic compound that features a benzonitrile core with additional functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]- typically involves multi-step organic reactions. One common method includes the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further functionalization to introduce the piperidinyl and pyrimidinyl groups .
Industrial Production Methods: Industrial production methods for this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and environmental sustainability of the synthesis process .
Types of Reactions:
Oxidation: Benzonitrile derivatives can undergo oxidation reactions to form corresponding benzoic acids.
Reduction: Reduction of benzonitrile can yield benzylamine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzonitrile core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium cyanide (NaCN) and cuprous cyanide (CuCN) are used in substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile compounds.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
- Benzonitrile, 4-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]-
- Benzonitrile, 4-[5-[(1-cyclopentyl-4-piperidinyl)oxy]pyrazinyl]-
Comparison: Compared to similar compounds, benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]- is unique due to its specific functional groups and structural configuration. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
832734-62-0 |
|---|---|
Molekularformel |
C22H26N4O |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
4-[2-(1-cyclohexylpiperidin-4-yl)oxypyrimidin-5-yl]benzonitrile |
InChI |
InChI=1S/C22H26N4O/c23-14-17-6-8-18(9-7-17)19-15-24-22(25-16-19)27-21-10-12-26(13-11-21)20-4-2-1-3-5-20/h6-9,15-16,20-21H,1-5,10-13H2 |
InChI-Schlüssel |
FLHWUCOFBCNZAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=C(C=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzenamine, 5-bromo-2-[(1,1-dimethylethyl)azo]-N-(1-methylethyl)-](/img/structure/B14216376.png)
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14216380.png)

![2-Methyl-6-[(methylsulfanyl)methyl]pyridine](/img/structure/B14216390.png)


![1-(8-{[(2S)-2-(Benzyloxy)propanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14216404.png)




![N-(1-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14216438.png)
